molecular formula C5HF3N2O B2831818 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 2445794-51-2

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2831818
CAS No.: 2445794-51-2
M. Wt: 162.071
InChI Key: JAUPPVIQGSWWJG-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a trifluoromethyl group and an ethynyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-5-(trifluoromethyl)pyridine
  • 2-Ethynyl-5-(trifluoromethyl)phenol
  • 2-Ethynyl-5-(trifluoromethyl)furan

Uniqueness

Compared to similar compounds, 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the ethynyl and trifluoromethyl groups further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2O/c1-2-3-9-10-4(11-3)5(6,7)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPPVIQGSWWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(O1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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